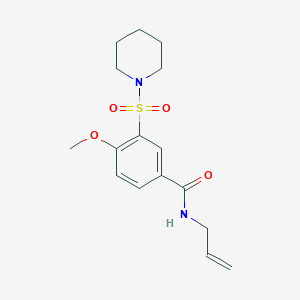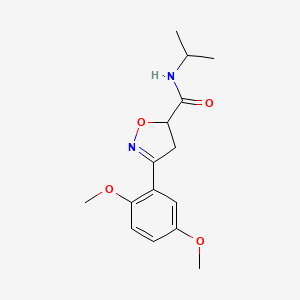![molecular formula C29H23ClN4O2S B4618052 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-N-phenylnicotinamide](/img/structure/B4618052.png)
4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-N-phenylnicotinamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step chemical reactions, including cyclization, halogenation, and nucleophilic substitution. For example, the base-catalyzed intramolecular cyclization of aminoacetylenic ketones has been used to synthesize compounds with complex structures, achieving yields up to 75% (Volkov et al., 2022). Such methodologies might be relevant for synthesizing the compound , demonstrating the intricate processes involved in creating complex molecules.
Molecular Structure Analysis
The analysis of molecular structure involves determining the spatial arrangement of atoms within a molecule and understanding its implications on reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are common techniques used for this purpose. Studies on similar compounds have revealed that tetrazole derivatives exhibit planar tetrazole rings and non-conjugated aryl rings, influencing their reactivity and interaction potential (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Complex organic molecules like the one described can undergo a variety of chemical reactions, including nucleophilic addition, electrophilic substitution, and redox reactions. The presence of functional groups such as cyano, amino, and thioether in the molecule suggests reactivity towards nucleophiles and electrophiles, potentially leading to the formation of new bonds and structures. The synthesis of related compounds has demonstrated the feasibility of such reactions and the conditions under which they occur (El‐Sayed et al., 2011).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are crucial for its handling and application in various scientific endeavors. These properties are influenced by the molecular structure and intermolecular forces present within the compound. For instance, the crystalline structure and solubility behavior of related compounds provide insights into how molecular arrangements affect physical states and interactions with solvents (Shi et al., 2007).
Chemical Properties Analysis
The chemical properties of "4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-N-phenylnicotinamide" can be inferred from its functional groups and molecular structure. The presence of cyano and amino groups indicates potential for forming hydrogen bonds and participating in nucleophilic and electrophilic reactions, which can be critical for its reactivity and application in synthesis and material science. The specific reactivity patterns can be determined through experimental studies and computational modeling (Mabkhot et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity One area of research involving structurally related compounds focuses on their synthesis for antimicrobial purposes. For example, the synthesis of formazans from Mannich bases of related compounds has been explored for antimicrobial activity against pathogenic bacterial and fungal strains, showing moderate activity (Sah, Bidawat, Seth, & Gharu, 2014) Sah et al., 2014. This suggests that compounds with similar structures could be synthesized and evaluated for potential antimicrobial properties.
Chemical Structure and Reactivity Research on related compounds also delves into their chemical structure and reactivity. For instance, the study of terthiophene derivatives substituted with various aryl groups, including chlorophenyl, investigates their polymerizability and the properties of the resulting polymers (Visy, Lukkari, & Kankare, 1994) Visy et al., 1994. This research indicates that the structural elements of these compounds influence their electronic properties and potential applications in materials science, particularly in semiconducting polymers.
Genotoxic and Carcinogenic Potential Another significant area of research concerns the evaluation of related compounds for their genotoxic and carcinogenic potentials. For instance, the assessment of thiophene derivatives using in vitro and in silico methodologies has been conducted to determine their toxicological profiles (Lepailleur et al., 2014) Lepailleur et al., 2014. Such studies are critical for understanding the safety and environmental impact of new chemical entities before their practical application.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN4O2S/c1-18-8-6-7-11-24(18)34-25(35)17-37-29-23(16-31)27(20-12-14-21(30)15-13-20)26(19(2)32-29)28(36)33-22-9-4-3-5-10-22/h3-15H,17H2,1-2H3,(H,33,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPRCIYWJSMHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B4617978.png)
![3-methoxy-N-[(1-phenylcyclopentyl)methyl]-4-propoxybenzamide](/img/structure/B4617981.png)
![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4617989.png)
![2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4617999.png)
![diethyl ({[3-chloro-4-(2-furyl)phenyl]amino}methylene)malonate](/img/structure/B4618000.png)
![methyl {5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4618005.png)
![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4618011.png)

![4-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4618039.png)
![3-(5-bromo-2-furyl)-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4618059.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4618061.png)

![allyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4618068.png)